molecular formula C180H275N53O56S B10822646 neuropeptide Y (2-36)

neuropeptide Y (2-36)

カタログ番号: B10822646
分子量: 4109 g/mol
InChIキー: KUMVUFICIDUBDZ-ZVYVYBDNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neuropeptide Y (NPY) (2-36) is a truncated form of the full-length 36-amino-acid neuropeptide Y (NPY), which was first isolated from porcine brain tissue in 1982 . The full-length NPY (1-36) has the sequence: Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2 .

NPY (2-36) lacks the N-terminal tyrosine residue (Tyr¹) and is generated through enzymatic processing by aminopeptidase P . This truncation modifies receptor binding affinity and selectivity. NPY (2-36) retains significant homology (97.14%) across species (porcine, human, rat) and exhibits the following properties:

  • Molecular Weight: 4090.47 Da (porcine)
  • Receptor Affinities:
    • Y5 receptor: EC₅₀ = 1.2 nM
    • Y2 receptor: EC₅₀ = 1.6 nM
    • Y1 receptor: EC₅₀ = 3.4 nM
  • Functional Role: Increases food intake in rodent models, making it relevant to obesity research .

特性

分子式

C180H275N53O56S

分子量

4109 g/mol

IUPAC名

(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C180H275N53O56S/c1-15-88(7)140(170(282)223-120(76-132(183)242)160(272)215-115(70-87(5)6)163(275)229-141(89(8)16-2)171(283)230-142(94(13)236)172(284)212-108(32-23-64-198-180(191)192)148(260)210-110(52-55-131(182)241)153(265)208-107(31-22-63-197-179(189)190)151(263)225-125(176(288)289)74-98-42-50-103(240)51-43-98)228-164(276)118(73-97-40-48-102(239)49-41-97)218-159(271)119(75-99-81-193-85-200-99)219-150(262)106(30-21-62-196-178(187)188)209-156(268)114(69-86(3)4)214-145(257)91(10)202-165(277)126(83-234)227-158(270)117(72-96-38-46-101(238)47-39-96)217-157(269)116(71-95-36-44-100(237)45-37-95)216-149(261)105(29-20-61-195-177(185)186)206-143(255)90(9)201-147(259)112(58-68-290-14)211-161(273)122(79-138(251)252)221-154(266)111(54-57-136(247)248)207-144(256)92(11)203-168(280)129-34-25-65-231(129)173(285)93(12)204-155(267)121(78-137(249)250)220-152(264)109(53-56-135(245)246)205-134(244)82-199-167(279)128-33-24-66-232(128)175(287)124(77-133(184)243)224-162(274)123(80-139(253)254)222-169(281)130-35-26-67-233(130)174(286)113(27-17-18-59-181)213-166(278)127(84-235)226-146(258)104-28-19-60-194-104/h36-51,81,85-94,104-130,140-142,194,234-240H,15-35,52-80,82-84,181H2,1-14H3,(H2,182,241)(H2,183,242)(H2,184,243)(H,193,200)(H,199,279)(H,201,259)(H,202,277)(H,203,280)(H,204,267)(H,205,244)(H,206,255)(H,207,256)(H,208,265)(H,209,268)(H,210,260)(H,211,273)(H,212,284)(H,213,278)(H,214,257)(H,215,272)(H,216,261)(H,217,269)(H,218,271)(H,219,262)(H,220,264)(H,221,266)(H,222,281)(H,223,282)(H,224,274)(H,225,263)(H,226,258)(H,227,270)(H,228,276)(H,229,275)(H,230,283)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H,288,289)(H4,185,186,195)(H4,187,188,196)(H4,189,190,197)(H4,191,192,198)/t88-,89-,90-,91-,92-,93-,94+,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,140-,141-,142-/m0/s1

InChIキー

KUMVUFICIDUBDZ-ZVYVYBDNSA-N

異性体SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9

正規SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9

製品の起源

United States

準備方法

NPY-(2-36)は、化学的方法によって合成することができます。正確な合成経路と反応条件は異なる場合がありますが、一般的には固相ペプチド合成(SPPS)が使用されます。SPPSでは、アミノ酸は固体支持体に固定された成長中のペプチド鎖に順次付加されます。 合成後、ペプチドは樹脂から切断され、精製されます .

化学反応の分析

Enzymatic Cleavage Reactions

NPY2-36 is primarily formed through proteolytic cleavage of NPY1-36 or NPY3-36 by specific enzymes. Key reactions include:

Enzyme Substrate Product Catalytic Mechanism Source
Dipeptidyl peptidase IV NPY1-36NPY3-36N-terminal cleavage (removes Tyr1-Tyr2)
Aminopeptidase P NPY3-36NPY2-36N-terminal cleavage (removes Tyr3)
Kallikrein NPY3-36NPY3-35C-terminal cleavage (removes Arg35)

Kinetic studies reveal that NPY1-36 is rapidly cleaved into NPY3-36 (primary product), followed by NPY3-35 and NPY2-36 . Kallikrein further converts NPY3-36 into NPY3-35, which lacks receptor-binding activity .

Receptor Binding and Signaling

NPY2-36 exhibits distinct binding profiles for NPY receptor subtypes:

Receptor Binding Affinity (Ki) Key Observations Source
Y1 3.69 nmolNon-selective binding; requires N-terminal residues for activation
Y2 3.08 nmolHigh affinity; C-terminal region sufficient for activation

Mechanism of Y2 Receptor Activation

Structural studies reveal that Y2 receptors bind NPY2-36 via its C-terminal region (residues 32–36), which adopts a PP-fold conformation . Unlike Y1 receptors, Y2 lacks an N-terminal sub-pocket, making it tolerant to truncation . This explains why NPY2-36 retains high affinity for Y2 but not Y1 .

Functional Implications

  • Y2 Activation : NPY2-36 inhibits neurotransmitter release via presynaptic Y2 receptors, modulating synaptic plasticity and feeding behavior .

  • Y1 Inactivity : The absence of N-terminal residues (Tyr1-Tyr2) prevents Y1 activation, as these residues are critical for binding .

Metabolic Stability and Degradation

NPY2-36 undergoes further cleavage in vivo, primarily via:

  • Kallikrein : Converts NPY3-36 → NPY3-35 (inactive) .

  • Aminopeptidase P : Converts NPY3-36 → NPY2-36 .

  • Dipeptidyl peptidase IV : Converts NPY1-36 → NPY3-36 .

Metabolite Activity Receptor Binding Source
NPY3-35InactiveNo binding to Y1/Y2/Y5 receptors
NPY2-36Active at Y2High Y2 affinity

Structural Basis of Receptor Selectivity

Cryo-EM studies of Y2 receptor complexes with NPY2-36 reveal:

  • Binding Pocket : The C-terminal region (residues 32–36) interacts with a hydrophobic pocket in Y2, stabilized by residues like Glu5.27 and Asp6.59 .

  • N-Terminal Tolerance : Y2 lacks the sub-pocket present in Y1 (formed by residues like E182, D200, and F286), enabling binding of truncated ligands .

Pharmacological Implications

  • Anorectic Effects : NPY2-36 acts as a Y2 agonist, reducing food intake by inhibiting hypothalamic neurotransmitter release .

  • Therapeutic Potential : Stabilized NPY2-36 analogs may serve as selective Y2 agonists for treating obesity or anxiety disorders .

科学的研究の応用

    生物学および生理学: NPY-(2-36)は、食欲調節、ストレス応答、心血管機能に関連しています。

    神経生物学: NPYはニューロン活動を調節し、不安、記憶、概日リズムに影響を与えます。

    医学: 潜在的な治療用途には、肥満の管理、不安障害、心血管疾患などがあります。

作用機序

NPY-(2-36)は、Y1、Y2、Y5受容体などの特定のGタンパク質共役受容体(GPCR)を介して作用します。それはこれらの受容体に結合することにより効果を発揮し、下流のシグナル伝達経路につながります。 たとえば、Y1受容体の活性化は、食物摂取量とストレス応答に影響を与えます .

類似化合物との比較

Comparison with Structural Analogs of NPY

NPY undergoes proteolytic cleavage to generate multiple fragments with distinct receptor interactions. Key analogs include:

Table 1: Comparison of NPY Fragments

Compound Structure Type Target Receptors Key Affinities/EC₅₀ Functional Role Source Species Reference
NPY (1-36) Full-length peptide Y1, Y2, Y4, Y5 High Y1 affinity Regulates appetite, anxiety, blood pressure Porcine, Human
NPY (2-36) Truncated peptide Y1, Y2, Y5 Y1: Ki = 3.69 nM
Y2: Ki = 3.08 nM
Modulates feeding behavior, partial Y1/Y2 agonism Porcine, Human
NPY (3-36) Truncated peptide Y2, Y5 Y2-selective agonist Reduces Y1 activity; appetite suppression Human, Porcine
NPY (13-36) Truncated peptide Y2 Y2 agonist Inhibits neurotransmitter release Human, Rat
NPY (22-36) Truncated peptide Unknown Not characterized Limited functional data Human, Rat
Key Findings:

Receptor Selectivity :

  • NPY (2-36) retains partial Y1 receptor affinity but shows reduced potency compared to NPY (1-36) .
  • NPY (3-36) and (13-36) are Y2-selective agonists, highlighting how N-terminal truncation shifts receptor preference .
  • NPY (2-36) exhibits balanced Y1/Y2/Y5 activity, making it unique among fragments .

Species-Specific Variations :

  • Porcine NPY (2-36) shares 97.14% sequence identity with human and rat variants, suggesting conserved biological roles .

Comparison with Non-Peptide NPY Receptor Ligands

Non-peptide compounds targeting NPY receptors offer advantages in stability and pharmacokinetics. Key examples include:

Table 2: Non-Peptide NPY Receptor Ligands

Compound Structure Type Target Receptor Key Features Reference
BIBP 3226 Non-peptide Y1 antagonist High selectivity; Ki = 3.6 nM
BIIE0246 Non-peptide Y2 antagonist Orally bioavailable; IC₅₀ = 7.3 nM
BIBO3304 Non-peptide Y1 antagonist Higher affinity than BIBP 3226 (Ki = 1.2 nM)
Ntncb hydrochloride Non-peptide Y5 antagonist Selective Y5 inhibition; no off-target effects
Key Findings:

Pharmacokinetic Advantages: Non-peptide ligands (e.g., BIBP 3226) exhibit superior stability and oral bioavailability compared to peptide-based NPY fragments . Peptide fragments like NPY (2-36) have shorter half-lives but retain endogenous signaling precision .

Therapeutic Potential: Y1 antagonists (e.g., BIBO3304) are explored for obesity and anxiety . Y5 antagonists (e.g., Ntncb hydrochloride) may regulate hyperphagia .

Outstanding Questions :

  • How do post-translational modifications of NPY fragments affect receptor binding in vivo?
  • Can hybrid molecules combining peptide and non-peptide structures enhance therapeutic efficacy?

Q & A

Q. What experimental methods are most reliable for quantifying neuropeptide Y (2-36) concentrations in biological samples?

To measure NPY (2-36), researchers commonly use enzyme-linked immunosorbent assays (ELISA) with antibodies specific to the truncated fragment. However, cross-reactivity with full-length NPY (1-36) must be minimized by validating antibody specificity via Western blot or competitive binding assays . For higher precision, mass spectrometry (LC-MS/MS) with isotopic labeling is recommended to distinguish NPY (2-36) from other isoforms, particularly in plasma or cerebrospinal fluid .

Q. How does NPY (2-36) differ functionally from the full-length NPY (1-36) in receptor binding?

NPY (2-36) lacks the N-terminal tyrosine residue, which reduces affinity for Y1 receptors but retains partial agonism at Y2 and Y5 receptors. Methodologically, competitive radioligand binding assays using HEK293 cells transfected with Y1/Y2/Y5 receptors can quantify binding kinetics (e.g., IC₅₀ values). Pair this with calcium flux assays to assess downstream signaling efficiency .

Q. What animal models are optimal for studying NPY (2-36)’s role in appetite regulation?

Y2 receptor knockout mice are critical for isolating NPY (2-36)’s effects, as Y2 is its primary target. Use chronic intracerebroventricular (ICV) infusion in rodents to mimic physiological release, paired with behavioral assays (e.g., food intake monitoring) and hypothalamic tissue analysis for neuropeptide expression profiling .

Advanced Research Questions

Q. How can conflicting data on NPY (2-36)’s role in anxiety-like behaviors be resolved?

Discrepancies often arise from variability in administration routes (e.g., systemic vs. localized ICV) and dosage regimes . A meta-analysis of existing studies should stratify results by methodology, followed by optogenetic silencing of NPYergic neurons in specific brain regions (e.g., amygdala) to isolate NPY (2-36)’s effects. Use multivariate regression to control for confounding factors like stress hormone levels .

Q. What strategies mitigate NPY (2-36) degradation in longitudinal in vivo studies?

To enhance stability, employ protease inhibitors (e.g., aprotinin) in perfusion buffers and use slow-release osmotic pumps for sustained delivery. Validate degradation rates via HPLC peptide mapping at multiple time points. For genetic models, CRISPR-Cas9 knock-in of protease-resistant NPY (2-36) variants can bypass enzymatic cleavage .

Q. How do post-translational modifications (PTMs) of NPY (2-36) influence its receptor selectivity?

Phosphorylation or glycosylation at residues like Serine-15 may alter receptor binding. Use mutagenesis screens to generate PTM-mimetic variants and test affinity via surface plasmon resonance (SPR) . Pair with cryo-EM to visualize structural changes in receptor-ligand complexes .

Q. What computational models predict NPY (2-36) interactions with non-canonical receptors?

Molecular dynamics simulations (e.g., GROMACS) can map NPY (2-36)’s conformational flexibility and docking potential with orphan GPCRs like GPR18. Validate predictions with BRET/FRET-based assays measuring receptor activation in vitro .

Data Contradiction and Synthesis

Q. How should researchers address inconsistencies in NPY (2-36)’s reported effects on cardiovascular function?

Contradictions may stem from species-specific receptor expression (e.g., rat vs. human Y2). Conduct cross-species comparative studies using isolated aortic rings and measure vasoconstrictive responses. Apply Bayesian meta-analysis to quantify heterogeneity across studies and identify moderators (e.g., age, sex) .

Q. What experimental controls are essential when comparing NPY (2-36) to other NPY fragments?

Include full-length NPY (1-36) and NPY (3-36) as controls in binding/functional assays. Use knockdown models (e.g., siRNA targeting NPY) to confirm fragment-specific effects. Normalize data to endogenous NPY levels via qPCR or immunohistochemistry .

Methodological Recommendations

  • Study Design : Use block randomization in animal cohorts to control for circadian variations in NPY release .
  • Data Analysis : Apply principal component analysis (PCA) to multivariate datasets (e.g., gene expression + behavioral outcomes) to identify NPY (2-36)-specific pathways .
  • Ethical Compliance : Adhere to NIH guidelines for peptide administration in preclinical models, including dose justification and endpoint criteria .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。